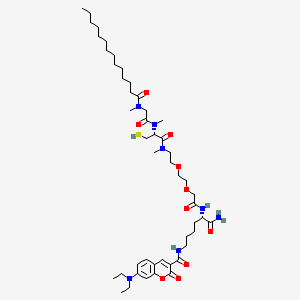

mgc(3Me)DEAC

Description

Historical Context and Genesis of mgc(3Me)DEAC Discovery

The study of the Golgi apparatus, a central organelle in the secretory pathway of eukaryotic cells, has long relied on fluorescent probes for visualization. For years, the primary tools for this purpose were based on ceramide lipids linked to fluorophores. However, these ceramide-based probes presented significant limitations, including complex and cumbersome staining procedures and a notable lack of specificity, often leading to the staining of other cellular membranes like the endoplasmic reticulum. researchgate.netacs.org

This technological gap spurred a search for a more effective Golgi-targeting mechanism. Researchers identified a promising candidate in a unique lipopeptide motif: the tri-N-methylated myristoyl-Gly-Cys, or myrGC(3Me). researchgate.netacs.org This motif was discovered to have a natural affinity for the Golgi membrane. The genesis of this compound lies in the strategic combination of this Golgi-localizing myrGC(3Me) motif with a fluorophore, creating a new class of highly specific fluorescent probes. researchgate.net A 2023 paper in ACS Chemical Biology by a team from the Nagoya Institute of Technology detailed the development of this new series of probes. acs.org

Rationale for Dedicated Research into this compound

The primary rationale for the dedicated research into this compound and its related compounds was to overcome the persistent challenges posed by existing Golgi stains. researchgate.netacs.org Scientists sought to create a tool that offered simple, rapid, and highly specific labeling of the Golgi apparatus in living cells. researchgate.net

The core of this research is the myrGC(3Me) motif. This cell-permeable synthetic motif localizes to the Golgi membrane through a specific biochemical interaction: S-palmitoylation. researchgate.netacs.org Once inside the cell, the motif's cysteine residue undergoes S-palmitoylation, a process catalyzed by enzymes resident on the Golgi membrane. This modification effectively anchors the motif, and any attached fluorophore, to the Golgi surface. researchgate.net By creating a modular system where different fluorophores could be attached to this motif, researchers could develop a versatile toolkit of probes spanning various colors of the light spectrum. researchgate.netacs.org this compound, with its blue fluorescence, is one of the key probes developed from this platform. researchgate.net

Overview of Current Research Trajectories Concerning this compound

Current research on this compound is centered on its application and the expansion of the probe family based on the myrGC(3Me) motif. The primary trajectory involves utilizing these probes to study the dynamic processes of the Golgi apparatus. researchgate.netacs.org

Key research applications include:

Live-Cell Imaging : The probes allow for the simple and rapid staining of the Golgi in living cells with high specificity and minimal cytotoxicity. researchgate.netacs.org

Dynamic Morphology Studies : Researchers are using these probes to visualize the dynamic changes in Golgi structure that occur in response to drug treatments and during complex cellular events like cell division. researchgate.net

The modular nature of the myrGC(3Me) platform allows for the creation of a panel of probes with different fluorescent properties. This compound is the blue-fluorescent variant, while other versions provide green and red fluorescence, enabling multicolor imaging experiments. researchgate.net

| Property | Value | Source |

| Compound Name | This compound | researchgate.net |

| Function | Small-molecule fluorescent probe for Golgi apparatus visualization | researchgate.net |

| Excitation Wavelength (Ex) | 345 nm | researchgate.net |

| Emission Wavelength (Em) | 445 nm | researchgate.net |

| Targeting Mechanism | S-palmitoylation of the myrGC(3Me) motif at the Golgi membrane | researchgate.netacs.org |

Significance of this compound within Contemporary Chemical and Biological Sciences

The development of this compound and the broader myrGC(3Me)-based probes represents a significant advancement in cell biology. Their primary significance lies in providing a superior alternative to older, less specific Golgi stains. researchgate.netacs.org These new probes offer high specificity, a simple staining protocol, and low toxicity, making them powerful tools for studying Golgi-associated biological processes and diseases. researchgate.netacs.org

The creation of an entirely new series of live-cell Golgi probes is poised to accelerate research into the organelle's function, its role in disease, and its dynamic interactions within the cell. The ability to track the Golgi with high fidelity in real-time opens up new avenues for biological and diagnostic applications. researchgate.net

Properties

Molecular Formula |

C48H79N7O10S |

|---|---|

Molecular Weight |

946.2 g/mol |

IUPAC Name |

N-[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]-7-(diethylamino)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C48H79N7O10S/c1-7-10-11-12-13-14-15-16-17-18-19-23-43(57)53(5)33-44(58)54(6)40(35-66)47(61)52(4)27-28-63-29-30-64-34-42(56)51-39(45(49)59)22-20-21-26-50-46(60)38-31-36-24-25-37(55(8-2)9-3)32-41(36)65-48(38)62/h24-25,31-32,39-40,66H,7-23,26-30,33-35H2,1-6H3,(H2,49,59)(H,50,60)(H,51,56)/t39-,40-/m0/s1 |

InChI Key |

WCYGKYROCZUHDB-ZAQUEYBZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Mgc 3me Deac and Analogues

Retrosynthetic Analysis of mgc(3Me)DEAC

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govresearchgate.net For this compound, a logical retrosynthesis would involve two primary disconnections.

The first key disconnection is at the linkage between the fluorophore and the peptide-lipid moiety. This is typically an amide or a stable thioether bond. Assuming a common strategy where a maleimide-functionalized dye reacts with a cysteine thiol, the primary disconnection reveals two key fragments:

Fragment A: An activated 7-(diethylamino)coumarin (DEAC) fluorophore. A common activated form is 7-(diethylamino)coumarin-3-carboxylic acid, which can be readily converted to a more reactive species for coupling. anaspec.com

Fragment B: The targeting peptide-lipid moiety, N-myristoyl-S-methyl-Gly-Cys-NH₂ (myr-Gly-Cys(3Me)-NH₂).

Further retrosynthetic analysis of these fragments leads to simpler precursors:

Fragment A (DEAC core): 7-(diethylamino)coumarin-3-carboxylic acid can be synthesized from 4-(diethylamino)salicylaldehyde (B93021) and a malonic acid derivative. researchgate.net

Fragment B (Peptide-Lipid): The dipeptide can be disconnected at the amide bond between Glycine (B1666218) and Cysteine. This suggests a standard peptide synthesis approach, likely on a solid phase support. The N-terminal myristoyl group is derived from myristic acid, and the S-methyl group on cysteine from a suitable methylating agent. The constituent parts are thus myristic acid, Fmoc-protected Glycine, and Fmoc-protected, S-methylated Cysteine.

This analysis outlines a modular approach, suggesting that a convergent synthesis would be an efficient strategy.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary strategies can be proposed for the synthesis of this compound: a conventional multistep linear synthesis and a more efficient convergent approach.

Conventional Multistep Synthesis of this compound

The proposed linear synthesis would be as follows:

Peptide Assembly: Starting with a Rink Amide resin, Fmoc-Cys(3Me)-OH would be coupled, followed by deprotection and coupling of Fmoc-Gly-OH. Standard solid-phase peptide synthesis (SPPS) protocols would be used. creative-peptides.com

N-terminal Lipidation: After removing the N-terminal Fmoc group from glycine, myristic acid would be coupled to the free amine. nih.gov

Fluorophore Conjugation: The DEAC fluorophore, activated as an N-hydroxysuccinimide (NHS) ester (DEAC-SE), would then be coupled to a suitable functional group on the peptide, which may require an alternative linker strategy if the cysteine thiol is methylated. medchemexpress.com

Cleavage and Purification: The final compound would be cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Step | Description | Reagents/Conditions | Representative Yield |

| 1 | Fmoc-Cys(3Me) coupling | Fmoc-Cys(3Me)-OH, HBTU, DIPEA, DMF | >95% |

| 2 | Fmoc-Gly coupling | Fmoc-Gly-OH, HBTU, DIPEA, DMF | >95% |

| 3 | Myristoylation | Myristic acid, HBTU, DIPEA, DMF | >90% |

| 4 | Cleavage from resin | TFA/TIS/H₂O (95:2.5:2.5) | >80% |

Convergent Synthesis Approaches for this compound

A plausible convergent route for this compound:

Fragment A Synthesis: 7-(diethylamino)coumarin-3-carboxylic acid is synthesized and activated, for instance, as a maleimide (B117702) derivative if conjugation to a free cysteine thiol is desired, or as an NHS-ester for reaction with an N-terminal amine. researchgate.netmedchemexpress.com

Fragment B Synthesis: The myristoylated, S-methylated dipeptide (myr-Gly-Cys(3Me)-NH₂) is synthesized separately using SPPS, cleaved from the resin, and purified. creative-peptides.comnih.gov

Fragment Coupling: The two purified fragments are then reacted together in solution. For example, the DEAC-carboxylic acid could be coupled to the N-terminus of the dipeptide if it were not myristoylated at that stage. A more likely scenario involves a chemoselective ligation, such as reacting a maleimide-activated DEAC with the thiol of a Cysteine residue in the peptide before the methylation step.

Final Purification: The resulting conjugate is purified by RP-HPLC.

| Fragment | Synthesis Method | Key Intermediates |

| A: Fluorophore | Heterocycle synthesis | 4-(diethylamino)salicylaldehyde, Ethyl acetoacetate |

| B: Peptide-Lipid | Solid-Phase Peptide Synthesis (SPPS) | Fmoc-amino acids, Myristic acid |

Novel and Optimized Synthetic Strategies for this compound

Modern synthetic chemistry offers advanced techniques to improve efficiency, stereocontrol, and scalability. Asymmetric synthesis and flow chemistry are particularly relevant for producing complex molecules like this compound.

Asymmetric Synthesis of Chiral this compound Stereoisomers

Asymmetric synthesis is crucial when a molecule contains chiral centers and a specific stereoisomer is required for biological activity. acs.orgchemrxiv.org In this compound, chirality could be present in the amino acid residues. While natural Glycine is achiral and L-Cysteine is typically used, the introduction of a methyl group can create a new stereocenter. For instance, α-methylation of glycine would create a chiral center. Synthesizing enantiomerically pure Cα-methyl-amino acids is a known synthetic challenge that can be addressed using chiral auxiliaries or catalysts. usm.eduacs.org

If the "(3Me)" notation refers to methylation at the α-carbon of an amino acid, an asymmetric approach would be essential.

Chiral Auxiliary Method: A chiral auxiliary, such as one derived from (1S)-(+)-3-carene, can be used to direct the diastereoselective alkylation of an iminolactone precursor to the amino acid. acs.org

Enzymatic Resolution: Biocatalysis, using enzymes like imine reductases (IREDs), can achieve the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters with high enantioselectivity. nih.gov

These methods would allow for the synthesis of specific stereoisomers of the peptide fragment, which could then be used in a convergent synthesis to produce enantiomerically pure this compound for detailed biological studies.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams in small-scale reactors, offers significant advantages over traditional batch synthesis. mdpi.com These benefits include enhanced safety, better temperature and pressure control, improved reproducibility, and potential for automation and high-throughput optimization. syrris.comosti.gov

For the synthesis of this compound, flow chemistry could be applied to:

Optimize Reaction Conditions: The synthesis of the DEAC core or the fragment coupling step could be rapidly optimized by systematically varying parameters like temperature, residence time, and stoichiometry in an automated flow system. mit.edu

Improve Safety: Handling potentially hazardous reagents or intermediates can be made safer due to the small reaction volumes at any given time.

Enable Multistep Synthesis: A modular flow platform could integrate several reaction and purification steps, such as the synthesis of the peptide fragment followed immediately by lipidation and conjugation, into a single continuous process. mit.edu

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Slow, inefficient | Fast, highly efficient |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Complex re-optimization | Linear (running longer) |

| Automation | Difficult | Readily automated |

By employing flow chemistry, the synthesis of this compound and libraries of its analogues could be accelerated, facilitating the rapid exploration of structure-activity relationships for Golgi-targeting probes. rsc.org

Catalytic Approaches to this compound Production

The synthesis of this compound can be broken down into the formation of the peptide backbone, lipidation, and subsequent conjugation to the coumarin (B35378) fluorophore. Catalytic methods can be applied to various steps, particularly in the synthesis of the coumarin moiety and the peptide coupling reactions.

The core of the fluorescent component, a coumarin derivative, can be synthesized through various catalytic methods. Classic condensation reactions for forming the coumarin ring system, such as the Pechmann, Knoevenagel, or Wittig reactions, can be facilitated by different types of catalysts. ijcce.ac.irresearchgate.net For instance, the use of solid acid catalysts or ionic liquids can offer greener and more efficient alternatives to traditional homogeneous catalysts. ijcce.ac.ir Zirconium tetrachloride (ZrCl4) has been reported as an efficient catalyst for the one-pot, solvent-free synthesis of 4-substituted coumarins. ijcce.ac.ir More advanced catalytic systems, such as self-assembled palladium cages, have been shown to catalyze the synthesis of functionalized coumarins in aqueous solutions, enhancing reaction rates significantly. iaea.org

For the peptide component, the amide bond formation between glycine and cysteine, as well as the attachment of the myristoyl group, is typically mediated by coupling reagents that act stoichiometrically. However, the development of catalytic peptide bond formation is an active area of research, aiming to reduce waste and improve efficiency.

The final conjugation of the myrGC(3Me) lipopeptide to the DEAC fluorophore often involves activating the carboxylic acid of DEAC, for example, as an N-hydroxysuccinimide (NHS) ester, which then reacts with the N-terminus of the peptide. researchgate.net While this step is not strictly catalytic, the efficiency of the coupling can be enhanced by basic catalysts like triethylamine (B128534) or DMAP. nih.gov

Table 1: Examples of Catalysts in Coumarin Synthesis

| Reaction Type | Catalyst | Conditions | Benefit |

| Knoevenagel Condensation | Ammonium Bicarbonate | Solvent-free, 90-140°C | Environmentally friendly, high yield. researchgate.net |

| Pechmann Condensation | Zirconium Tetrachloride (ZrCl4) | Solvent-free | High efficiency. ijcce.ac.ir |

| Multicomponent Reaction | Imidazole | Water, mild conditions | Green solvent, broad substrate tolerance. nih.govacs.org |

| Supramolecular Catalysis | Self-assembled Pd4L2 cage | Aqueous solution | Rate enhancement (>23-fold). iaea.org |

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis is the cornerstone for producing the lipopeptide portion of this compound and its derivatives. researchgate.net This methodology allows for the sequential construction of the peptide on a solid resin support, simplifying purification by allowing excess reagents and by-products to be washed away after each step. mdpi.com

The synthesis of the myrGC(3Me) peptide on a solid support would typically proceed as follows:

Resin Attachment: The C-terminal amino acid, cysteine, is first attached to a suitable resin (e.g., Wang or Merrifield resin). acs.org The cysteine would have its thiol group protected and its α-amino group temporarily protected (e.g., with Fmoc).

Peptide Elongation: The Fmoc protecting group is removed, and the next amino acid (glycine) is coupled using activating agents like DCC/HOBt or HBTU. researchgate.net

Lipidation: The N-terminal glycine is then acylated with myristic acid. This can be performed on-resin. thieme-connect.de

Modification and Cleavage: The tri-N-methylation of the cysteine's α-amino group would be a subsequent step, although this specific modification is less standard in routine solid-phase synthesis and may require specialized conditions or a custom-synthesized building block. Finally, the completed lipopeptide is cleaved from the resin.

The fluorophore, DEAC, can be conjugated to the peptide either while it is still on the resin or after cleavage in solution. sigmaaldrich.comacs.org On-resin conjugation is often preferred for its efficiency. sigmaaldrich.com For example, an orthogonally protected lysine (B10760008) could be incorporated into the peptide sequence, deprotected on-resin, and then labeled with an activated DEAC molecule. sigmaaldrich.com Alternatively, the N-terminal amino group of the peptide can be directly labeled with the fluorophore. thermofisher.com

This solid-phase approach is highly amenable to creating libraries of this compound derivatives by varying the amino acids, the lipid component, or the fluorophore. acs.org

Synthesis of this compound Derivatives and Structural Analogues

The modular nature of this compound's synthesis allows for extensive exploration of derivatives and structural analogues to optimize its properties as a fluorescent probe.

Exploration of this compound Core Modifications

Modifications to the core structure can be targeted at either the myrGC(3Me) lipopeptide or the DEAC fluorophore.

Lipopeptide Modifications: The length of the fatty acid can be altered to investigate its effect on Golgi localization. It has been shown that the acyl chain of the myristoyl (C14) motif can be shortened to as few as 10 carbons while retaining palmitoylation-dependent Golgi targeting. researchgate.net The glycine and cysteine residues could also be substituted with other amino acids to probe the structural requirements for recognition by the cellular palmitoylation machinery.

Fluorophore Modifications: The DEAC core can be chemically modified to tune its photophysical properties. Substituents on the coumarin ring influence the absorption and emission wavelengths, quantum yield, and Stokes shift. niscair.res.inresearchgate.netrsc.org Introducing electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position generally enhances the intramolecular charge transfer (ICT) character and improves fluorescence efficiency. niscair.res.in This allows for the creation of a palette of probes with different colors (e.g., blue, green, red) from the same targeting motif. acs.orgacs.org

Functional Group Interconversions on this compound

Functional group interconversion (FGI) is a key strategy in the synthesis of analogues, allowing for the conversion of one functional group into another. researchgate.net This is particularly relevant for modifying the DEAC fluorophore or introducing reactive handles for further conjugation.

For example, a synthesized coumarin derivative might possess a nitro group, which can be catalytically reduced to an amine. This amine can then be further functionalized, for instance, by acylation or conversion into a diazonium salt for subsequent reactions. Similarly, a hydroxyl group on the coumarin ring can be converted into an ether or an ester, or used as a handle for attaching different linkers to the peptide moiety. sciforum.net The synthesis of coumarin derivatives with azide (B81097) or alkyne groups allows for their use in "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a highly efficient and orthogonal method for conjugation to a peptide bearing the complementary functional group. acs.org

Table 2: Potential Core Modifications and Resulting Analogues

| Original Component | Modification Strategy | Resulting Analogue | Potential Impact |

| Myristic Acid (C14) | Replace with Decanoic Acid (C10) | dac(3Me)DEAC | Study minimal lipid length for Golgi targeting. researchgate.net |

| Glycine | Replace with Alanine | myrAC(3Me)DEAC | Probe specificity of palmitoylation enzymes. |

| DEAC (Blue/Green) | Replace with Rhodol derivative | mgc(3Me)Rhodol | Red-shifted fluorescent probe. nih.gov |

| DEAC-COOH | Convert to DEAC-alkyne + couple to azide-peptide | Click-conjugated this compound | Orthogonal and efficient conjugation. acs.org |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgmdpi.combohrium.com

Key areas for implementing green chemistry in this synthesis include:

Solvent Choice: Traditional peptide and organic synthesis often rely on hazardous solvents like DMF and dichloromethane. Replacing these with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran, or performing reactions under solvent-free conditions, is a primary goal. researchgate.netacs.org The synthesis of coumarins has been successfully demonstrated in water and under solvent-free conditions. ijcce.ac.irresearchgate.netacs.org

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. iaea.org As discussed, employing catalysts for coumarin synthesis or for peptide bond formation aligns with this principle. ijcce.ac.iriaea.org Biocatalysis, using enzymes, offers a highly selective and environmentally benign approach.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes and have been used for synthesizing coumarin derivatives. nih.govacs.org

Renewable Feedstocks: While the building blocks for this compound are typically derived from petrochemical sources, there is growing interest in producing chemical precursors from biomass. For instance, some fluorescent carbon dots, as alternative fluorophores, can be synthesized from natural sources like banana juice or waste chicken feathers. bohrium.combohrium.com

Mechanistic Investigations of Mgc 3me Deac Action if Applicable

Elucidation of Molecular Mechanisms Associated with mgc(3Me)DEAC

There is no available information to detail the molecular mechanisms of this compound.

Interaction with Biomolecular Targets (In Vitro Studies)

No in vitro studies detailing the interaction of this compound with any biomolecular targets have been found in the public domain.

Enzymatic Modulation by this compound (Cell-free Systems)

There are no published reports on the modulation of any enzymatic activity by this compound in cell-free systems.

Receptor Binding and Activation Profiling of this compound (In Vitro)

No data is available on the receptor binding and activation profile of this compound.

Role of this compound in Specific Biochemical Processes (Excluding Human Clinical Context)

Beyond its application as a fluorescent probe for the Golgi apparatus, there is no information on the role of this compound in any other specific biochemical processes.

Structure-Activity Relationships (SAR) Governing this compound Mechanism

There are no structure-activity relationship (SAR) studies available for this compound to elucidate the relationship between its chemical structure and its function as a Golgi probe.

Computational and Theoretical Studies of Mgc 3me Deac

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, varying in their level of theory and computational cost, can provide deep insights into a molecule's behavior and reactivity.

Electronic Structure Analysis

An analysis of the electronic structure would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine the distribution of electrons within the mgc(3Me)DEAC molecule. This would reveal key information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the compound's reactivity, electronic transitions, and potential as an electron donor or acceptor. An electrostatic potential map would also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energetics

Most molecules can exist in various spatial arrangements known as conformations. A thorough conformational analysis would identify the stable conformers of this compound by systematically exploring its potential energy surface. This process involves rotating single bonds and calculating the corresponding energy to locate energy minima. The relative energies of these conformers would be determined to identify the most stable, or ground-state, conformation. The energy barriers between different conformations would also be calculated to understand the flexibility of the molecule and the ease of interconversion between different shapes.

Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the experimental identification and characterization of a compound. For this compound, theoretical calculations could predict its infrared (IR) and Raman vibrational frequencies, which correspond to the different vibrational modes of the molecule. Furthermore, its Nuclear Magnetic Resonance (NMR) chemical shifts (for nuclei such as ¹H and ¹³C) could be calculated to aid in structure elucidation. The prediction of electronic absorption spectra, using methods like Time-Dependent DFT (TD-DFT), would provide information about the wavelengths of light the molecule absorbs, which is related to its color and photochemical properties.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Solvation Dynamics

The behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations would be employed to study the solvation dynamics of this compound in various solvents. This would involve placing the this compound molecule in a simulation box filled with solvent molecules and observing how the solvent molecules arrange themselves around the solute. The analysis of radial distribution functions would reveal the structure of the solvation shells. The dynamics of the solvent molecules in the vicinity of the solute would also be investigated to understand the timescale of solvent reorganization, which is crucial for many chemical reactions.

Protein-Ligand Dynamics (If this compound is a Ligand)

If this compound were designed to interact with a biological target, such as a protein, MD simulations would be a critical tool for studying these interactions. After an initial docking of this compound into the protein's binding site, MD simulations would be run to observe the stability of the protein-ligand complex over time. These simulations can reveal key information about the binding mode, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The flexibility of both the ligand and the protein upon binding can be assessed, and advanced techniques can be used to estimate the binding free energy, providing a theoretical measure of the binding affinity.

Membrane Permeability Simulations for this compound

At present, there are no specific membrane permeability simulation studies published for this compound. Such simulations, typically employing molecular dynamics (MD), are crucial for understanding how a molecule traverses the lipid bilayer of a cell. This process is fundamental to its bioavailability and intracellular targeting.

A hypothetical simulation would involve constructing a model lipid bilayer, solvating it with water, and then introducing this compound to observe its interaction with and passage through the membrane. Key parameters that would be calculated include the potential of mean force (PMF) profile, which describes the energy landscape as the molecule crosses the membrane, and the permeability coefficient (P).

Table 1: Hypothetical Parameters for Membrane Permeability Simulation of this compound

| Parameter | Description | Potential Insights for this compound |

| Potential of Mean Force (PMF) | The free energy profile of the molecule as it moves across the membrane. | Would reveal energy barriers to entry, translocation, and exit from the lipid bilayer. |

| Permeability Coefficient (P) | A quantitative measure of the rate of passive diffusion across the membrane. | Would provide a prediction of how efficiently this compound can enter cells. |

| Diffusion Coefficient (D) | The rate of movement of the molecule within different regions of the membrane. | Would indicate how quickly the molecule moves within the hydrophobic core of the membrane. |

| Orientation and Conformation | The preferred alignment and shape of the molecule as it interacts with the membrane. | Would show how this compound adapts its structure to the different chemical environments of the membrane. |

Molecular Docking and Virtual Screening Approaches for this compound

No molecular docking or virtual screening studies for this compound have been reported in the scientific literature. These computational techniques are instrumental in identifying potential protein targets and discovering novel molecules with similar activities.

Target Identification for this compound via Inverse Docking

Inverse docking is a computational method used to identify the potential biological targets of a small molecule by docking it against a large library of protein structures. This approach could be applied to this compound to elucidate its mechanism of action beyond its known localization to the Golgi apparatus. The process would involve screening this compound against a database of known protein structures, and the results would be ranked based on binding affinity scores.

Table 2: Hypothetical Inverse Docking Workflow for this compound

| Step | Description | Potential Outcome for this compound |

| 1. Ligand Preparation | Generation of a 3D conformation of this compound. | An accurate representation of the molecule for docking. |

| 2. Target Database Selection | Choosing a library of protein structures (e.g., the Protein Data Bank). | A comprehensive set of potential biological targets. |

| 3. Docking Simulation | Docking this compound into the binding sites of all proteins in the database. | Prediction of binding poses and affinities for each target. |

| 4. Scoring and Ranking | Ranking the potential targets based on calculated binding energies. | A prioritized list of proteins that may interact with this compound. |

| 5. Post-processing and Analysis | Clustering of top-ranked targets and pathway analysis. | Identification of biological pathways potentially modulated by this compound. |

Ligand-based Virtual Screening for this compound Analogues

Ligand-based virtual screening is a technique used to identify new molecules with similar properties to a known active compound. This method would be valuable for discovering novel fluorescent probes or compounds with similar biological activity to this compound. The screening would be based on the similarity of chemical structures, pharmacophores, or molecular shapes to this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues

There are currently no published QSAR or QSPR models for this compound analogues. These models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). Developing such models would require a dataset of this compound analogues with measured activities or properties.

Advanced Analytical and Characterization Methodologies for Mgc 3me Deac

Spectroscopic Characterization of a Novel Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. ¹H NMR would reveal the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity to neighboring protons (spin-spin splitting). ¹³C NMR would show the number of unique carbon atoms in the molecule. For a hypothetical "mgc(3Me)DEAC," one would expect to see signals corresponding to the methyl ("Me") group and any other organic components of the "mgc" moiety, as well as signals from the ethyl groups if "DEAC" represents a diethylaluminum derivative.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within a spin system.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

A hypothetical data table for the ¹H NMR of a related compound, diethyl-aluminum chloride, is presented below to illustrate the type of data obtained.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.15 | Triplet | 6H | -CH₃ |

| 0.45 | Quartet | 4H | -CH₂- |

Mass Spectrometry (MS) of a Novel Compound and its Metabolites (Non-human Biological Matrices)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can also be used to analyze complex mixtures and identify metabolites in non-human biological matrices such as plasma, urine, or tissue homogenates from preclinical studies. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups. For instance, IR spectroscopy would show characteristic absorption bands for C-H, C-C, and any other bonds present in the "mgc(3Me)" portion of the molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information.

UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those with conjugated systems or chromophores. The presence of aromatic rings or double bonds in the "mgc" part of the molecule would likely result in absorption in the UV-Vis range. If the compound is fluorescent, fluorescence spectroscopy can be used to study its emissive properties, which can be sensitive to the molecular environment.

Circular Dichroism (CD) Spectroscopy for a Chiral Compound

If "this compound" is a chiral molecule (i.e., it exists as a pair of non-superimposable mirror images or enantiomers), Circular Dichroism (CD) spectroscopy would be an essential tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is used to determine the presence of chirality, ascertain the stereochemical configuration (e.g., R/S designation), and study the conformation of chiral molecules.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating a compound from impurities and for quantifying its amount in a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of a non-volatile compound. By using a suitable column and mobile phase, "this compound" could be separated from starting materials, byproducts, and degradation products. A detector, such as a UV detector or a mass spectrometer (LC-MS), would be used for detection and quantification. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography (GC): If "this compound" is sufficiently volatile and thermally stable, gas chromatography could be employed for purity assessment. Similar to HPLC, GC separates components of a mixture, which are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

A hypothetical HPLC purity analysis data table is shown below.

| Retention Time (min) | Peak Area | Area % | Identity |

| 2.5 | 15000 | 2.5 | Impurity A |

| 4.2 | 580000 | 96.7 | Product |

| 5.1 | 5000 | 0.8 | Impurity B |

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, employed to separate, identify, and quantify components in a mixture. The technique relies on a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For fluorescent compounds like this compound, HPLC is often coupled with a fluorescence detector to achieve high sensitivity and selectivity.

A thorough search of scientific literature and databases for specific HPLC methods developed or utilized for the analysis of this compound did not yield any detailed research findings. Consequently, there is no publicly available data on parameters such as the type of column, mobile phase composition, flow rate, or retention time specific to the analysis of this compound.

Gas Chromatography (GC) of Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to its high molecular weight and polar functional groups, this compound is a non-volatile compound. shimadzu.com Therefore, its direct analysis by GC is not feasible. The standard procedure for such compounds involves chemical derivatization to convert them into more volatile and thermally stable derivatives suitable for GC analysis.

Despite the theoretical applicability of this approach, a review of existing scientific literature reveals no published methods for the derivatization and subsequent GC analysis of this compound. Research detailing the specific derivatizing agents, reaction conditions, or the GC parameters for separating any such derivatives could not be located.

Chiral Chromatography for this compound Enantiomers

The molecular structure of this compound contains multiple chiral centers, suggesting the potential existence of stereoisomers. Chiral chromatography is a specialized form of column chromatography used to separate enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

An extensive search for studies on the chiral separation of this compound has not returned any specific results. There is no available information regarding the existence of its different enantiomers in commercial preparations or any developed chiral chromatography methods for their resolution and quantification.

X-ray Crystallography and Single-Crystal Structural Determination of this compound

A comprehensive search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray structural determination of this compound. As a result, no crystallographic data, such as unit cell dimensions or atomic coordinates, are publicly available for this compound.

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS/MS, GC-MS, NMR-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a method of choice for quantifying trace-level analytes in complex matrices. eag.com

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS links the separation capabilities of gas chromatography with the detection power of mass spectrometry. As noted earlier, analysis of this compound would require prior derivatization. nih.gov

NMR-MS (Nuclear Magnetic Resonance-Mass Spectrometry) : The coupling of NMR and MS provides complementary information, with MS offering sensitive detection and NMR providing detailed structural data. nih.gov

Despite the suitability of these powerful techniques for the comprehensive analysis of a compound like this compound, a diligent search of scientific literature found no specific applications of LC-MS/MS, GC-MS, or NMR-MS for its analysis. There are no published studies detailing mass spectrometric fragmentation patterns, NMR spectral data, or methods combining these techniques for the identification or quantification of this compound.

Bioanalytical Method Development for this compound in Pre-clinical Samples

Bioanalytical method development involves creating and validating procedures to quantify drugs or other analytes, such as this compound, in biological matrices like plasma, serum, or tissue. nih.govraps.org These methods are crucial in pre-clinical studies to understand the pharmacokinetics of a compound. Key steps include sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), followed by analysis, typically using highly sensitive techniques like LC-MS/MS. gcms.cz

A search for published bioanalytical methods specifically developed and validated for the quantification of this compound in any pre-clinical sample matrix did not yield any results. There is no available information on its extraction from biological samples or its stability in these matrices.

Pre Clinical Biological and Pharmacological Studies of Mgc 3me Deac Non Human, Non Clinical

In Vitro Efficacy and Selectivity Profiling of mgc(3Me)DEAC in Cell Lines

There is no available data on the in vitro efficacy of this compound as a therapeutic agent. Its function as a fluorescent probe for imaging the Golgi apparatus does not involve assessing its activity in cell-based assays such as reporter gene assays or cell viability assays in a therapeutic context.

Cell-based Assays for this compound Activity (e.g., Reporter Gene Assays, Cell Viability)

No studies have been identified that utilize reporter gene assays or cell viability assays to determine a therapeutic activity for this compound.

Dose-Response Relationships of this compound in Cellular Systems

Information regarding dose-response relationships for this compound in the context of therapeutic efficacy is not available.

Selectivity Assays for this compound against Off-targets (In Vitro)

There are no published selectivity assays for this compound against off-targets, as this is a characteristic evaluated for therapeutic candidates, not fluorescent probes.

Mode of Cell Death Induced by this compound (If applicable, In Vitro)

No research has been found to suggest that this compound induces cell death.

In Vivo Pharmacological Evaluation of this compound in Animal Models

Consistent with its role as a cellular imaging tool, there is no evidence of in vivo pharmacological evaluations of this compound in animal models for any disease.

Efficacy Assessment of this compound in Disease Models (Non-human)

There are no reports on the efficacy assessment of this compound in any non-human disease models.

Pharmacokinetic Profiling of this compound in Pre-clinical Species (ADME Aspects)

No data is publicly available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species. Pharmacokinetic studies are crucial for drug development to understand how a substance is processed by a living organism. However, for a fluorescent probe used in in vitro and cell-based assays, such in vivo studies are often not performed.

Pharmacodynamic Biomarkers for this compound Activity (Animal Models)

There is no information available on the use of pharmacodynamic biomarkers to assess the activity of this compound in animal models. Pharmacodynamic biomarkers are used to show that a drug is having its intended effect on the body. For this compound, its "activity" is its fluorescence upon localization to the Golgi apparatus, which is typically assessed using microscopy in cell culture systems rather than through systemic biomarker analysis in whole animal models.

Biodistribution Studies of this compound in Pre-clinical Species

No studies detailing the biodistribution of this compound in preclinical species were found in the public domain. Biodistribution studies determine the concentration and localization of a compound in various tissues and organs over time after administration. While this is a critical step for therapeutic agents, it is not a standard component of the characterization of a cellular imaging probe.

Target Engagement Studies for this compound in Biological Systems (Excluding Human)

While this compound is designed to engage with the Golgi apparatus, specific quantitative target engagement studies in biological systems (ex vivo or in vitro) are not described in the available literature. The evidence for its target engagement is primarily based on its observed localization to the Golgi through fluorescence microscopy.

Mechanism-based Resistance to this compound (If applicable, In Vitro or Animal Model Studies)

There is no information available regarding mechanism-based resistance to this compound. Studies on resistance mechanisms are relevant for therapeutic agents that exert a selective pressure on cells or organisms, leading to the evolution of resistance. As a fluorescent probe used for imaging, the development of resistance is not a typical consideration.

Potential Applications of Mgc 3me Deac Beyond Conventional Use Excluding Clinical Human

mgc(3Me)DEAC in Chemical Biology Probes and Tools

Chemical biology relies on the development of sophisticated molecular tools to probe and understand complex biological systems. The unique properties of this compound position it as a valuable component in the design of such tools.

The primary and well-documented application of this compound is as a small-molecule fluorescent probe. nih.govcore.ac.ukbeilstein-journals.org It is specifically designed to enable the visualization of the Golgi apparatus in living cells. nih.govcore.ac.ukbeilstein-journals.orgresearchgate.netnih.gov This capability stems from its inherent fluorescent properties.

This compound exhibits an excitation maximum at 345 nm and an emission maximum at 445 nm, placing its fluorescence in the blue region of the visible spectrum. nih.govcore.ac.ukresearchgate.net This distinct spectral profile allows for its use in multicolor imaging experiments alongside other fluorescent probes with different spectral characteristics. The modification of the core 7-diethylaminocoumarin (DEAC) structure with a myrGC(3Me) motif is believed to facilitate its specific subcellular localization to the Golgi apparatus. researchgate.net A related compound, mgc(3Me)FDA, which is a fluorescein (B123965) diacetate modified with the same motif, is also targeted to the Golgi apparatus after cellular uptake and conversion to its fluorescent form, mgc(3Me)FL. researchgate.net

The utility of this compound as a fluorescent label is highlighted by its commercial availability and inclusion in catalogues of fluorescent dyes and probes for biological research. nih.govnih.govacs.org Its application allows researchers to study the structure, dynamics, and function of the Golgi apparatus in real-time within living cells, which is crucial for understanding various cellular processes such as protein trafficking and modification.

| Property | Value | Source(s) |

| Excitation Wavelength | 345 nm | nih.govcore.ac.ukresearchgate.net |

| Emission Wavelength | 445 nm | nih.govcore.ac.ukresearchgate.net |

| Primary Application | Visualization of the Golgi apparatus in living cells | nih.govcore.ac.ukbeilstein-journals.orgresearchgate.netnih.gov |

| Chemical Class | Small-molecule fluorescent probe | nih.govcore.ac.ukbeilstein-journals.org |

As an affinity label, this compound would require modification to incorporate a reactive group that can covalently bind to a target molecule. While its fluorescent nature would be advantageous for detecting the labeled target, specific research detailing the development and application of this compound as an affinity label is not currently available.

Catalytic Roles of this compound in Organic Transformations

The structural backbone of this compound, a coumarin (B35378) derivative, suggests potential applications in catalysis. Coumarin-based structures have been investigated as scaffolds for ligands and organocatalysts. However, the specific catalytic roles of this compound have not been detailed in the scientific literature.

Transition metal catalysis is a powerful tool in synthetic organic chemistry. The efficacy of these catalytic systems often relies on the design of the organic ligands that coordinate to the metal center. While coumarin derivatives can be functionalized to act as ligands, there is no published research that specifically describes the use of this compound as a ligand in transition metal-catalyzed reactions. Such an application would necessitate the presence of suitable coordinating atoms within the this compound structure that can bind to a transition metal, a role for which it has not been explored.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The development of novel organocatalysts is an active area of research. Although various heterocyclic compounds are employed as organocatalysts, there are no specific reports on the use of this compound in this capacity. The potential for this compound to act as an organocatalyst would depend on the presence of functional groups capable of activating substrates, for instance, through hydrogen bonding or by forming reactive intermediates. This area remains unexplored for this particular compound.

Utilization of this compound in Materials Science and Nanotechnology

The unique photophysical properties of coumarin dyes have led to their incorporation into advanced materials and nanostructures. These applications often leverage the fluorescence and photoreactivity of the coumarin core. However, the utilization of this compound in materials science and nanotechnology has not been specifically documented.

Potential, yet currently hypothetical, applications could include its integration into fluorescent polymers or nanoparticles for sensing or imaging purposes. The development of such materials would require detailed studies into the compatibility of this compound with various matrices and its performance within these systems. As of now, the scientific literature does not provide any research findings on the incorporation or application of this compound in the field of materials science or nanotechnology.

Research on "this compound" Reveals Specific, Limited Applications

Initial investigations into the chemical compound “this compound” have revealed its primary application as a specialized tool in cellular biology, with no current evidence supporting its use in the broader material science and chemical synthesis fields as outlined in the requested article structure. The compound is identified as a small-molecule fluorescent probe. medchemexpress.commedchemexpress.com This probe is utilized for the visualization of the Golgi apparatus within living cells. medchemexpress.commedchemexpress.com

Despite extensive searches for information regarding the potential applications of this compound in polymer synthesis, advanced functional materials, surface modification, as a precursor for other chemical syntheses, or in environmental and agricultural contexts, no relevant research findings or data have been uncovered. The available scientific literature and chemical databases focus exclusively on its role as a fluorescent marker in biological imaging.

Therefore, the requested article focusing on the non-conventional applications of this compound cannot be generated at this time due to a lack of available scientific evidence for such uses. Further research and development would be required to explore and validate any potential for this compound beyond its current, specific application.

Current Challenges and Future Research Directions for Mgc 3me Deac

Limitations of Existing Research on mgc(3Me)DEAC

The advent of this compound and its analogues, based on the tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) motif, represents a significant leap forward from previous generations of Golgi-staining agents, particularly those based on ceramide lipids. nih.gov Conventional ceramide-based probes have been beset by several issues, including cumbersome staining procedures and a notable lack of specificity, often leading to off-target staining of other organelles like the endoplasmic reticulum. funakoshi.co.jpresearchgate.net

However, the very mechanism that endows this compound with its high Golgi specificity—S-palmitoylation by endogenous enzymes—may also present certain limitations. nih.gov The reliance on enzymatic activity means that the probe's efficacy could be influenced by the metabolic state of the cell or variations in enzyme expression levels across different cell types. Furthermore, while the myrGC3Me-based probes show higher Golgi specificity than ceramide derivatives, the potential for non-specific staining, particularly to the plasma membrane, has been noted, which could complicate image analysis in certain contexts. funakoshi.co.jp A comprehensive understanding of the factors influencing the palmitoylation and subsequent localization of this compound is an area that warrants further investigation.

Emerging Methodologies for this compound Investigation

The utility of this compound is poised to be significantly enhanced by the continuous evolution of advanced microscopy techniques. Super-resolution microscopy, including techniques like Stimulated Emission Depletion (STED) microscopy and 3D-Structured Illumination Microscopy (3D-SIM), offers the potential to visualize the Golgi apparatus at resolutions far exceeding the diffraction limit of conventional light microscopy. nih.govresearchgate.net The application of these methods to cells stained with this compound could provide unprecedented detail of Golgi structure and dynamics.

Furthermore, the development of super-resolution confocal live imaging microscopy (SCLIM) presents an exciting opportunity for four-dimensional, multi-color, and high-speed imaging of live cells. springernature.com The integration of this compound into such advanced imaging platforms would enable researchers to observe the fine details of dynamic events within the Golgi in real-time. Another promising avenue is the use of automated fluorescence microscopy, which allows for high-throughput imaging and quantitative analysis of cellular processes, reducing manual intervention and increasing the reproducibility of experimental data. nih.govzeiss.com

Unexplored Biological or Chemical Niches for this compound

While the primary application of this compound has been the visualization of the Golgi apparatus in fundamental cell biology research, its potential in translational and disease-oriented research remains largely untapped. The Golgi apparatus is increasingly implicated in the pathophysiology of a range of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in cancer and infectious diseases. frontiersin.orgnih.govdergipark.org.trdergipark.org.tr

The structural integrity and function of the Golgi are often disrupted in these conditions, leading to phenomena such as Golgi fragmentation. frontiersin.org The use of this compound to study these morphological changes in disease models could provide valuable insights into disease mechanisms and progression. For instance, tracking Golgi dynamics in neurons from Alzheimer's disease models could help elucidate the role of this organelle in the processing and trafficking of amyloid precursor protein. frontiersin.org Similarly, investigating Golgi structure in cancer cells could shed light on its role in metastasis and drug resistance. dergipark.org.tr The application of this compound in these disease contexts represents a significant unexplored niche.

Development of Advanced Analogues of this compound with Improved Specificity or Efficiency

The modular design of the myrGC3Me-based probes, where the myrGC3Me motif is conjugated to a fluorophore, provides a versatile platform for the development of advanced analogues. nih.gov By systematically altering the fluorophore component, a palette of Golgi-targeting probes with different spectral properties can be created. The original research that introduced this new class of probes also described the synthesis of green and red fluorescent analogues, demonstrating the adaptability of the myrGC3Me motif. nih.gov

Future development could focus on creating analogues with even greater photostability, higher quantum yields, and larger Stokes shifts to further enhance their utility in demanding imaging applications like long-term live-cell imaging and super-resolution microscopy. Moreover, the creation of analogues with near-infrared (NIR) excitation and emission profiles would be particularly valuable for in vivo imaging, as NIR light can penetrate deeper into tissues with reduced autofluorescence. nih.gov The development of such advanced analogues will undoubtedly expand the toolkit available to researchers for studying the Golgi apparatus.

| Compound Name | Fluorophore | Excitation (nm) | Emission (nm) | Reference |

| This compound | DEAC | 345 | 445 | nih.gov |

| mgc(3Me)FDA | Fluorescein (B123965) | Not specified | Not specified | nih.gov |

| mgc(3Me)TMR | Tetramethylrhodamine | 558 | 568 | nih.gov |

| mgc(3Me)JF549 | JF549 | 561 | 585 | nih.gov |

Synergistic Research Avenues Involving this compound and Other Chemical Entities

The simultaneous use of multiple fluorescent probes allows for the visualization of different organelles and cellular processes within the same cell, providing a more holistic view of cellular function. mdpi.comresearchgate.net A significant future direction for this compound research lies in its synergistic application with other chemical entities, such as probes for the mitochondria, lysosomes, or the endoplasmic reticulum. This would enable the study of inter-organelle communication and the coordination of cellular activities.

For example, co-staining cells with this compound and a mitochondrial probe could be used to investigate the physical and functional interactions between the Golgi and mitochondria, which are crucial for cellular energy homeostasis and signaling. Similarly, combining this compound with probes for specific lipids or proteins could help to elucidate the sorting and trafficking pathways of these molecules through the Golgi. The development of multi-color imaging experiments that incorporate this compound will be key to unraveling the complex interplay between the Golgi and other cellular components.

Automation and High-Throughput Screening in this compound Research

High-content screening (HCS) platforms, which combine automated fluorescence microscopy with sophisticated image analysis, are powerful tools for systematically interrogating cellular phenotypes. nih.gov These technologies are particularly well-suited for studying the morphological state of the Golgi complex in response to a wide range of perturbations, such as drug treatment or genetic modifications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.